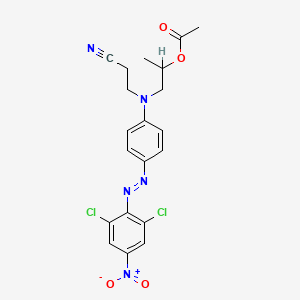
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate typically involves a multi-step process. The initial step often includes the diazotization of 2,6-dichloro-4-nitroaniline, followed by coupling with N-(2-cyanoethyl)-4-aminophenyl acetate . The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to ensure consistency and purity of the final product .
化学反应分析
Types of Reactions
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and acetate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions . Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
科学研究应用
2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate has several scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a reagent in organic synthesis.
Biology: Employed in staining techniques for biological samples to enhance visibility under microscopes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored materials.
作用机制
The mechanism of action of 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate involves its interaction with molecular targets through its azo and cyano groups . These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application . The compound’s ability to form stable complexes with other molecules makes it valuable in both research and industrial settings .
相似化合物的比较
Similar Compounds
- 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)ethyl benzoate
- 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)ethyl acetate
Uniqueness
Compared to similar compounds, 2-((2-Cyanoethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)-1-methylethyl acetate stands out due to its specific structural configuration, which imparts unique chemical and physical properties . Its high stability and vibrant color make it particularly valuable in dyeing applications .
属性
CAS 编号 |
74110-29-5 |
|---|---|
分子式 |
C20H19Cl2N5O4 |
分子量 |
464.3 g/mol |
IUPAC 名称 |
1-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]propan-2-yl acetate |
InChI |
InChI=1S/C20H19Cl2N5O4/c1-13(31-14(2)28)12-26(9-3-8-23)16-6-4-15(5-7-16)24-25-20-18(21)10-17(27(29)30)11-19(20)22/h4-7,10-11,13H,3,9,12H2,1-2H3 |
InChI 键 |
VBCYEBODOBFAPI-UHFFFAOYSA-N |
规范 SMILES |
CC(CN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


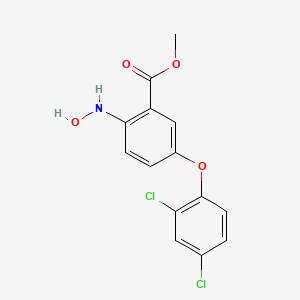
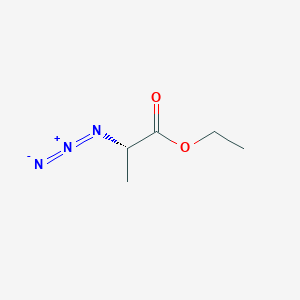
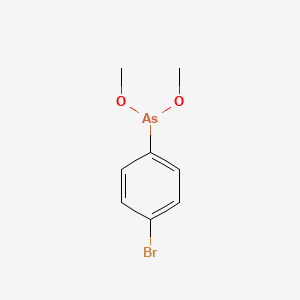
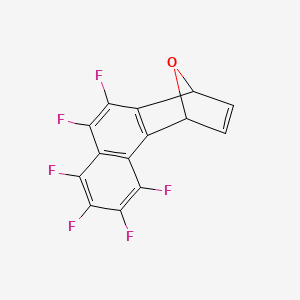
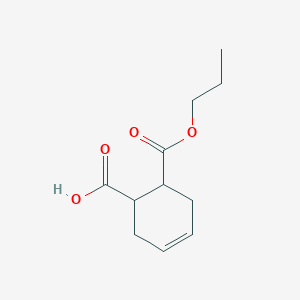
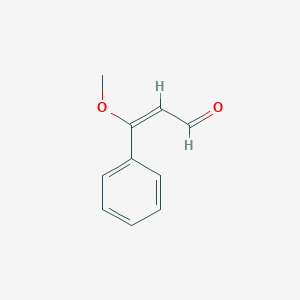
![6,10-Dichlorobenzo[a]phenoxazin-5-one](/img/structure/B14440924.png)
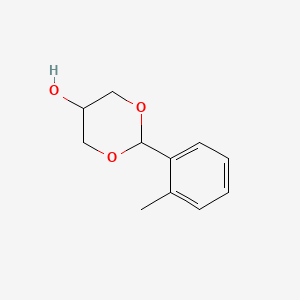

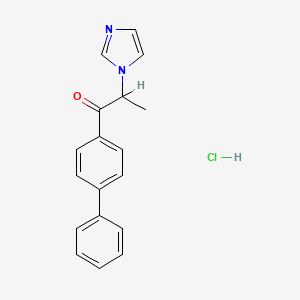
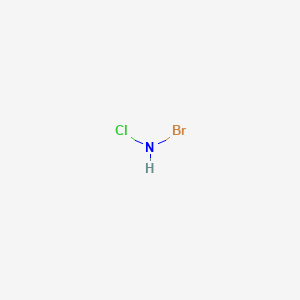
![N-[3-(Dipentylamino)phenyl]acetamide](/img/structure/B14440950.png)

![1,3-Bis[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B14440961.png)
